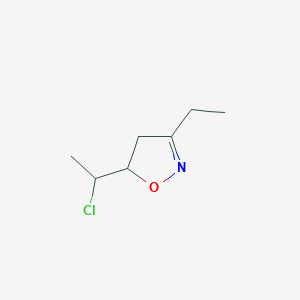

5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole

Vue d'ensemble

Description

Chloroethyl chloroformates are a pair of related chemical compounds with the chemical formula C3H4Cl2O2 . They can be used to form protecting groups and as N-dealkylating agents .

Synthesis Analysis

Chloroethyl chloroformate can be synthesized through various methods. For example, a reaction medium indicates that the final product has been formed with a yield of 96.3% . Another method involves the bromination of alkene with N-bromosuccinimide .Molecular Structure Analysis

The molecular weight of chloroethyl chloroformate is 142.969 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The important chemistry of alkyl halides includes the nucleophilic (SN) displacement and elimination (E) reactions . Elimination competes with substitution in many SN reactions and can become the major pathway at high temperatures or in the presence of strong base .Physical And Chemical Properties Analysis

Chloroethyl chloroformate is a liquid . It forms explosive mixtures with air on intense heating . A range from approx. 15 Kelvin below the flash point is to be rated as critical .Applications De Recherche Scientifique

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including derivatives of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, have been extensively utilized in coordination chemistry. These ligands offer versatility in ligand design, straightforward synthesis from readily available precursors, and modulation of chiral centers near the donor atoms. They are particularly noted for their application in transition metal-catalyzed asymmetric organic syntheses, demonstrating significant utility in creating complex molecules with high chiral purity. This application is crucial for developing pharmaceuticals and materials science, where the control over molecular chirality can profoundly impact the properties and efficacy of the synthesized compounds (Gómez, Muller, & Rocamora, 1999).

Antimicrobial and Antitumor Activities

Derivatives of 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole have been explored for their potential biological activities. Notably, the synthesis of new derivatives and their evaluation in biological assays have demonstrated that these compounds can exhibit antimicrobial and antitumor properties. Such studies are foundational for developing new therapeutic agents, highlighting the compound's role in medicinal chemistry for discovering novel drugs with improved efficacy against various diseases (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis of Novel Compounds

Research has also focused on leveraging 5-(1-Chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole for synthesizing novel compounds with potential industrial and pharmaceutical applications. For instance, its derivatives have been used in the synthesis of compounds demonstrating anticorrosive properties, indicating its significance in materials science for protecting metals against corrosion. Additionally, the compound facilitates the synthesis of a wide range of derivatives, including those with potential antifungal, antitubercular, and anticancer activities, underscoring its versatility and importance in drug discovery and development processes (Rahmani et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(1-chloroethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-3-6-4-7(5(2)8)10-9-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNMMECIALSKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(C1)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)

![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)